Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate typically involves the reaction of 4-methoxyaniline with ethyl 2-chloro-4-methylpyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Uniqueness
Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the pyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)-4-methylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-14(19)13-9-16-15(17-10(13)2)18-11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWGJNLZTWIEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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